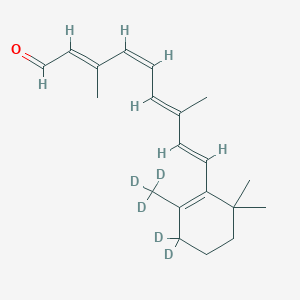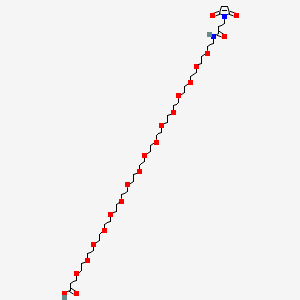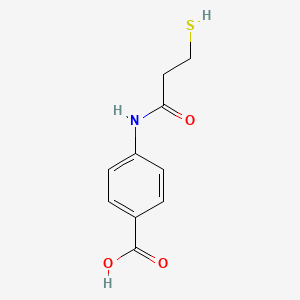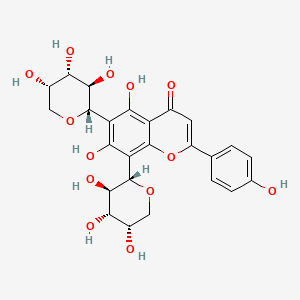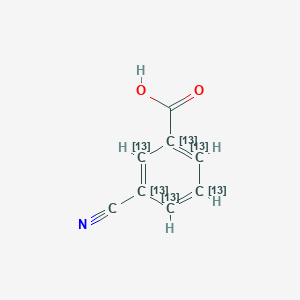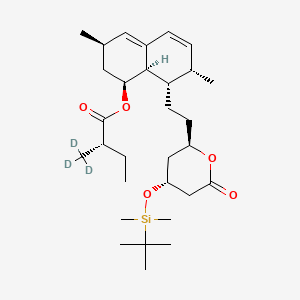
TBDMS-Monacolin K-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TBDMS-Monacolin K-d3 is a deuterated derivative of TBDMS-Monacolin K. It is a compound that combines the properties of tert-butyldimethylsilyl (TBDMS) and Monacolin K, with the addition of deuterium atoms. Monacolin K, also known as lovastatin, is a naturally occurring statin found in red yeast rice, produced by the fermentation of Monascus species. It is widely known for its cholesterol-lowering properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TBDMS-Monacolin K-d3 involves the protection of hydroxyl groups in Monacolin K using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction typically occurs in an anhydrous solvent like dichloromethane. The deuterium atoms are introduced through the use of deuterated reagents or solvents during the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
TBDMS-Monacolin K-d3 undergoes various chemical reactions, including:
Oxidation: The TBDMS group can be oxidatively removed to yield the corresponding carbonyl compound.
Reduction: Reduction reactions can be performed on the Monacolin K moiety.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Tetraethylammonium superoxide in dry dimethylformamide under microwave irradiation.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.
Major Products Formed
Oxidation: Corresponding carbonyl compounds.
Reduction: Reduced forms of Monacolin K.
Substitution: Deprotected or substituted derivatives of Monacolin K.
Wissenschaftliche Forschungsanwendungen
TBDMS-Monacolin K-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Monacolin K.
Biology: Studied for its effects on cholesterol biosynthesis and its potential as a cholesterol-lowering agent.
Medicine: Investigated for its therapeutic potential in treating hypercholesterolemia and other cardiovascular diseases.
Industry: Utilized in the production of functional foods and nutraceuticals, particularly in red yeast rice products
Wirkmechanismus
TBDMS-Monacolin K-d3 exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase). This enzyme is crucial in the biosynthesis of cholesterol. By inhibiting HMG-CoA reductase, this compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Monacolin K: The non-deuterated form of TBDMS-Monacolin K-d3.
Lovastatin: Another name for Monacolin K, widely used as a cholesterol-lowering drug.
Simvastatin: A synthetic derivative of lovastatin with similar cholesterol-lowering properties.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can provide insights into metabolic pathways and improve the stability of the compound in biological systems. The TBDMS group also offers protection to hydroxyl groups, making it useful in various synthetic applications .
Eigenschaften
Molekularformel |
C30H50O5Si |
|---|---|
Molekulargewicht |
521.8 g/mol |
IUPAC-Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C30H50O5Si/c1-10-20(3)29(32)34-26-16-19(2)15-22-12-11-21(4)25(28(22)26)14-13-23-17-24(18-27(31)33-23)35-36(8,9)30(5,6)7/h11-12,15,19-21,23-26,28H,10,13-14,16-18H2,1-9H3/t19-,20-,21-,23+,24+,25-,26-,28-/m0/s1/i3D3 |
InChI-Schlüssel |
YZUJIMXHROAZNZ-GLDHCNMCSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |
Kanonische SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


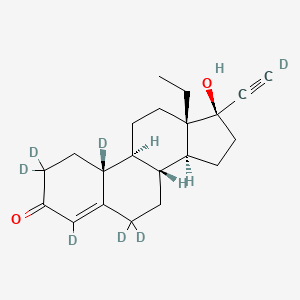
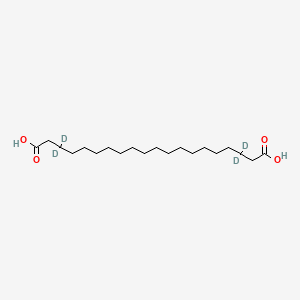
![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
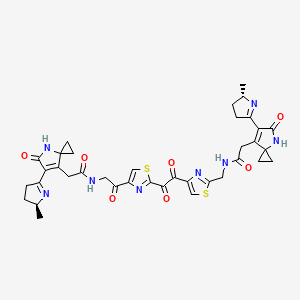
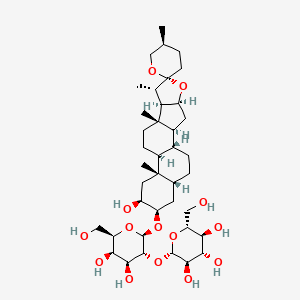
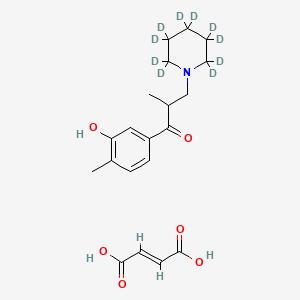
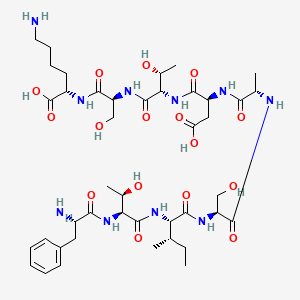
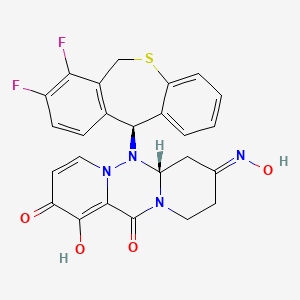
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
